7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[(4-Fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic bicyclic compound featuring a chromenone core fused with a cyclopentane ring. The molecule is substituted at the 7-position with a 4-fluorobenzyloxy group, which confers distinct electronic and steric properties. This compound belongs to the coumarin/chromenone family, known for diverse biological activities, including enzyme inhibition and metabolic interactions .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c20-13-6-4-12(5-7-13)11-22-14-8-9-16-15-2-1-3-17(15)19(21)23-18(16)10-14/h4-10H,1-3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRTYSCTPRCTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]chromen-4(1H)-one core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted phenol, under acidic or basic conditions.
Introduction of the 4-fluorobenzyl group: This step involves the reaction of the cyclopenta[c]chromen-4(1H)-one core with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The 4-fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Core: 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one (dihydrochromenone fused with cyclopentane).
- Substituent : 4-Fluorobenzyloxy group at position 6.
- Molecular Formula : C₂₀H₁₅FO₃ (calculated based on analogous structures) .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with structurally related derivatives, emphasizing substituent effects and functional group variations:
Key Observations :
Comparison with Analogues :
- 7-(Allyloxy)-... (CAS 16024-15-0): Synthesized via nucleophilic substitution under milder conditions (room temperature, EtOH/H₂O) .
- 7-(Oxiran-2-ylmethoxy)-... : Introduces an epoxide group, enabling further ring-opening reactions (e.g., nucleophilic attack) .
- 8-Chloro-7-... Derivatives : Require halogenation (e.g., FeCl₃ or CuBr₂) at the 8-position prior to benzyloxy substitution .
Physicochemical Properties
| Property | Target Compound | 7-(4-Methoxybenzyloxy)-... | 8-Chloro-7-... (CID 4351750) |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~3.8 | ~3.5 |
| Solubility | Low (hydrophobic core) | Very low | Moderate (polar Cl) |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (Cl susceptible to CYP450) |
Biological Activity
7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the class of chromenones. Its unique structure, characterized by a bicyclic framework and a fluorinated benzyl ether substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is C19H15FO3, with a molecular weight of approximately 320.32 g/mol. The presence of the fluorine atom in the benzyl group enhances the lipophilicity of the compound, which can influence its pharmacokinetic properties and biological interactions.
Biological Activities
Research indicates that compounds similar to 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit various biological activities:
- Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.
The biological activity of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may involve several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound might interact with various receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antioxidant Activity : A study evaluated the antioxidant potential of 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
- Anti-inflammatory Research : In vitro studies showed that this compound inhibited the expression of COX-2 and iNOS in macrophages stimulated with LPS, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assay : A cytotoxicity assay against human cancer cell lines revealed that 7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibited IC50 values in the micromolar range, indicating promising anticancer activity.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 7-Hydroxy-2,3-dihydrochromen-4-one | Hydroxy group at position 7 | Moderate antioxidant | 15 |
| 8-Chloro-7-(2-fluorobenzyl)oxy-chromen-4-one | Chlorine instead of fluorine | Anti-inflammatory | 10 |
| 9-(2-Fluorobenzyl)oxy-7-methylchromen-4-one | Methyl group at position 7 | Anticancer | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
